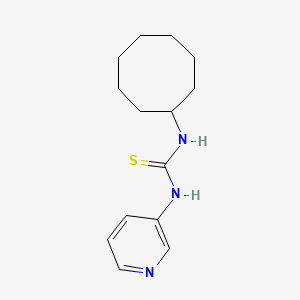

N-cyclooctyl-N'-pyridin-3-ylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

N-cyclooctyl-N'-pyridin-3-ylthiourea and related derivatives can be synthesized through various chemical reactions. For instance, a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives were synthesized by cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) (Bourdais & Omar, 1980). Another example involves the synthesis of thiourea derivatives where the non-ring non-H atoms are approximately planar, showcasing how structural variations can influence the synthesis outcome (Salam et al., 2011).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-cyclooctyl-N'-pyridin-3-ylthiourea, often reveals significant information about their chemical behavior. For example, in one study, the title thiourea derivative showed a planar structure with the pyridine ring twisted out of this plane, forming centrosymmetric dimers in the crystal structure via pairs of N-H⋯S hydrogen bonds (Salam et al., 2011).

Chemical Reactions and Properties

Thiourea derivatives participate in various chemical reactions, contributing to their wide range of properties. The cyclodesulfurization process used in synthesizing aminoimidazo[1,5-a]pyridine derivatives (Bourdais & Omar, 1980) and the asymmetric 1,3-dipolar cycloaddition catalyzed by chiral tertiary amine thiourea (Bai et al., 2011) are examples of such reactions.

Physical Properties Analysis

The physical properties of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives, such as solubility, melting points, and crystalline structure, can be inferred from molecular and structural analyses. For instance, the crystal structure analysis of 1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea revealed details about its dimer formation and supramolecular chain, hinting at its physical properties (Salam et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and potential for forming complexes, are crucial for understanding the behavior of N-cyclooctyl-N'-pyridin-3-ylthiourea derivatives. The synthesis and characterization studies provide insights into these properties by detailing how these compounds interact with various reagents and the outcomes of such interactions (Bourdais & Omar, 1980); (Bai et al., 2011).

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Thioureas, including N-cyclooctyl-N'-pyridin-3-ylthiourea, have been pivotal in facilitating asymmetric synthesis and catalysis. For example, they are used in metal-free asymmetric 1,3-dipolar cycloaddition reactions to form chiral pyrrolidine derivatives with high yields and enantioselectivities. This process is crucial for the diversity-oriented synthesis of compounds with high optical purity, useful in pharmaceuticals and natural product synthesis (Bai et al., 2011). Additionally, these compounds facilitate the enantioselective synthesis of complex products, highlighting their importance in creating biologically relevant compounds through catalytic methods (Narayan et al., 2014).

Material Science

In the field of materials science, thioureas, including derivatives similar to N-cyclooctyl-N'-pyridin-3-ylthiourea, show potential in applications such as corrosion inhibition. They have been identified as effective inhibitors for mild steel corrosion in acidic mediums, demonstrating the practicality of thioureas in protecting metal surfaces. The effectiveness of these compounds is attributed to their ability to form a protective layer on metal surfaces, which is crucial for extending the lifespan of metal components in various industrial applications (Zhang et al., 2018).

Medicinal Chemistry

While the explicit application of N-cyclooctyl-N'-pyridin-3-ylthiourea in medicinal chemistry was not found in the provided documents, thioureas in general have been explored for their biological activities. They serve as precursors in synthesizing various biologically active compounds, indicating their utility in developing new pharmaceuticals and exploring biological pathways (Tian et al., 2009).

Propiedades

IUPAC Name |

1-cyclooctyl-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3S/c18-14(17-13-9-6-10-15-11-13)16-12-7-4-2-1-3-5-8-12/h6,9-12H,1-5,7-8H2,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLULYEXQUGBDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclooctyl-3-pyridin-3-ylthiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5543899.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![3-[(3R*,4S*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5543932.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5543954.png)

![1-[(2-chloro-4-fluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5543980.png)